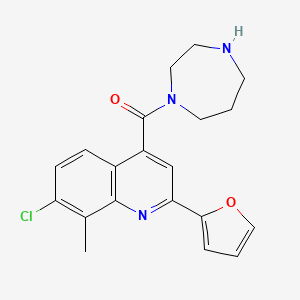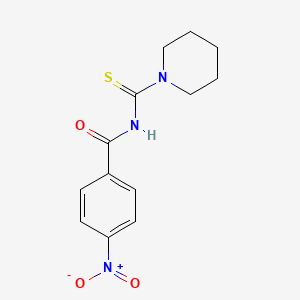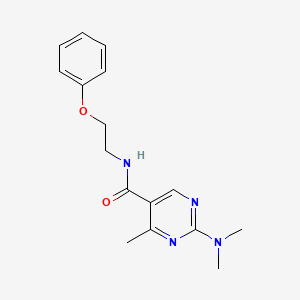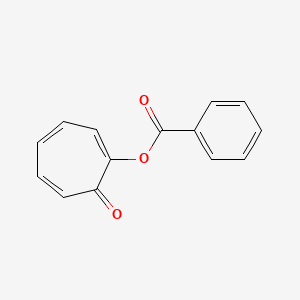
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPA is a white crystalline powder that is soluble in organic solvents and is primarily used in research settings.
Wirkmechanismus
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is believed to exert its effects through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and differentiation. 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the growth of cancer cells. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its high purity and stability. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide. One potential area of research is the development of new drugs that target GSK-3β and HDACs using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide as a lead compound. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide could be used as a probe to study the binding properties of various proteins, which could lead to the development of new drugs that target these proteins. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Synthesemethoden
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-4-carboxaldehyde to form 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various research fields. It has been used as a ligand in the development of new drugs and has been shown to have potential anticancer properties. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been used as a probe to study the binding properties of various proteins.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-8-13(2-3-14(11)16)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBNPSQFOTBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)


![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)


![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)
![4-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5683998.png)

